molecular formula C15H16N2O B112830 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one CAS No. 601514-62-9

6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one

Cat. No.: B112830
CAS No.: 601514-62-9
M. Wt: 240.3 g/mol
InChI Key: RGSOMLGEDNNJIO-UHFFFAOYSA-N
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Description

6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a naphthyridine core structure with a benzyl group attached to the sixth position and a tetrahydro modification at positions 5, 6, 7, and 8. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides (e.g., benzyl bromide) in the presence of a base such as sodium hydride or potassium carbonate.

    Reduction: The tetrahydro modification is achieved through catalytic hydrogenation or reduction using reagents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro positions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can further modify the naphthyridine core or the benzyl group, potentially leading to the formation of dihydro or fully reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation (using palladium or platinum catalysts) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce various hydrogenated analogs.

Scientific Research Applications

6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes, receptors, and other biomolecules.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyl-2,6-naphthyridine: Lacks the tetrahydro modification, which may affect its biological activity and chemical reactivity.

    5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: Lacks the benzyl group, which may influence its pharmacological properties.

    6-Benzyl-5,6,7,8-tetrahydroquinoline: Similar structure but with a quinoline core instead of a naphthyridine core.

Uniqueness

6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one is unique due to the combination of its naphthyridine core, benzyl group, and tetrahydro modification. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

6-benzyl-2,5,7,8-tetrahydro-2,6-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15-14-7-9-17(11-13(14)6-8-16-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSOMLGEDNNJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)NC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624902
Record name 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601514-62-9
Record name 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2,6-naphthyridin-1(2H)-one (2.04 g, 13.96 mmol) in acetonitrile (35 mL) was added benzylbromide (1.992 mL, 16.75 mmol). The mixture was heated to reflux. After 2 h the mixture was cooled to rt. The solvent was removed under reduced pressure and the residue was dissolved in EtOH (30 mL) and cooled to 0° C. Sodium borohydride (2.64 g, 69.8 mmol) was added portionwise over 30 min and the mixture was warmed to rt as the ice bath melted. After stirring the reaction mixture overnight at rt, the mixture was carefully acidified to pH=3 with 1N HCl and was stirred for 30 minutes at rt. The solution was concentrated under reduced pressure. The residue was neutralized with sat. aq. NaHCO3 and was extracted with dichloromethane (3×150 mL). The organic solution was concentrated under reduced pressure, and the residue was purified by BIOTAGE® flash chromatography using a 0-10% MeOH in dichloromethane gradient. The fractions containing the expected product were combined and concentrated under reduced pressure to give 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one (2.56 g, 10.65 mmol, 76% yield) as a light-yellow solid. LC/MS: m/z 241.08 (M+H)+, 1.362 min (method 1). 1H NMR (500 MHz, DMSO-d6) δ ppm 11.29 (br. s., 1H) 7.31-7.37 (m, 4H) 7.24-7.30 (m, 1H) 7.12 (d, J=6.41 Hz, 1H) 5.89 (d, J=6.71 Hz, 1H) 3.63 (s, 2H) 3.32 (br. s., 2H) 2.62 (t, J=5.80 Hz, 2H) 2.40 (t, J=5.04 Hz, 2H).
Quantity
2.04 g
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reactant
Reaction Step One
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35 mL
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Reaction Step One
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1.992 mL
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reactant
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2.64 g
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reactant
Reaction Step Three
[Compound]
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ice
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0 (± 1) mol
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reactant
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